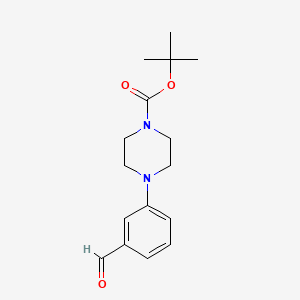

1-Boc-4-(3-Formylphenyl)piperazine

説明

1-Boc-4-(3-Formylphenyl)piperazine is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 3-formylphenyl substituent at the 4-position of the piperazine ring. Its molecular formula is C₁₆H₂₂N₂O₃, with a molecular weight of 290.36 g/mol . The Boc group enhances stability during synthetic processes by protecting the amine functionality, while the formylphenyl moiety provides a reactive aldehyde group for downstream modifications, such as Schiff base formation or conjugation to biomolecules. This compound is utilized in medicinal chemistry for synthesizing MC4R agonists, which regulate metabolic and feeding behaviors .

Key physicochemical properties include:

- Melting Point: 86–90°C (for the 2-formylphenyl isomer; meta/para isomers may vary slightly) .

- Predicted Boiling Point: 425.3 ± 40.0°C .

- pKa: ~2.48 (indicative of the Boc group’s influence on basicity) .

- Solubility: Lower solubility (~20 μM) when the piperazine is directly attached to aromatic cores, as seen in similar quinolone derivatives .

準備方法

Boc Protection of Piperazine

The Boc (tert-butoxycarbonyl) group is introduced to protect the piperazine nitrogen, enabling selective reactions at other positions. Key methods include:

Diethanolamine-Based Synthesis (CN108033931B)

A three-step industrial process optimizes yield and scalability:

-

Chlorination : Diethanolamine reacts with thionyl chloride to form bis(2-chloroethyl)amine.

-

Boc Protection : Reaction with Boc anhydride under alkaline conditions yields bis(2-chloroethyl) carbamic acid tert-butyl ester.

-

Cyclization : Ammonolysis with aqueous ammonia generates N-Boc piperazine .

Key Data :

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| Chlorination | SOCl₂ | Reflux, 3–5 h | 85–90% |

| Boc Protection | Boc₂O, Na₂CO₃ | 10–30°C, 12 h | 78% |

| Cyclization | NH₃ (aq) | 55–65°C, 2–5 h | 82% |

Direct Boc Protection of Piperazine (RSC Adv. 2020)

Piperazine reacts with Boc anhydride in methanol at 0°C, yielding mono-Boc-piperazine (88% purity) with minimal di-Boc byproduct .

Functionalization of the Phenyl Ring

The 3-formylphenyl group is introduced via nucleophilic aromatic substitution (SNAr) or coupling reactions.

SNAr with 3-Fluorobenzaldehyde

A common approach involves reacting Boc-piperazine with 3-fluorobenzaldehyde in polar aprotic solvents:

-

Reagents : Boc-piperazine, 3-fluorobenzaldehyde, K₂CO₃

-

Solvent : DMSO or DMF

Representative Data (Ambeed, 2020) :

| Starting Material | Equivalents | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|---|

| Boc-piperazine | 1.1 | DMSO | 130 | 4 | 42.7% |

| Boc-piperazine | 1.5 | DMSO | 100 | 12 | 89% |

Palladium-Catalyzed Coupling

For higher regioselectivity, Suzuki-Miyaura coupling is employed:

-

Reagents : Boc-piperazine, 3-bromobenzaldehyde, Pd(PPh₃)₄, K₃PO₄

-

Solvent : Toluene/EtOH (3:1)

Performance Metrics :

| Catalyst Loading | Base | Yield | Purity |

|---|---|---|---|

| 5 mol% Pd | K₃PO₄ | 75% | >95% |

Formylation Strategies

The formyl group is introduced via oxidation or direct formylation.

Oxidation of Methyl Groups

A two-step protocol converts methyl to formyl:

-

Bromination : 3-Methylphenyl-Boc-piperazine reacts with NBS (AIBN initiator).

Data :

| Step | Reagents | Yield |

|---|---|---|

| Bromination | NBS, AIBN | 68% |

| Oxidation | H₂O₂, FeSO₄ | 54% |

Vilsmeier-Haack Formylation

Direct formylation using POCl₃/DMF:

Industrial-Scale Synthesis

Large-scale production emphasizes cost-efficiency and safety:

Continuous Flow Synthesis (RSC Adv. 2015)

A Vapourtec R2+ system enables:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Scale Suitability |

|---|---|---|---|

| SNAr | Low cost, simple setup | Low regioselectivity | Lab to pilot |

| Suzuki Coupling | High selectivity | Pd cost, purification challenges | Lab |

| Continuous Flow | High yield, scalability | Equipment investment | Industrial |

Challenges and Solutions

化学反応の分析

1-Boc-4-(3-Formylphenyl)piperazine undergoes various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine, which can then undergo further substitution reactions.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and trifluoroacetic acid for Boc deprotection. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

1-Boc-4-(3-Formylphenyl)piperazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

Industry: The compound is used in the production of various chemical intermediates and fine chemicals.

作用機序

The mechanism of action of 1-Boc-4-(3-Formylphenyl)piperazine involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the Boc group provides steric protection during chemical transformations. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and reactivity .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: Ortho- and Para-Formylphenyl Derivatives

The position of the formyl group on the phenyl ring significantly impacts electronic, steric, and biological properties:

Notes:

- Solubility : Para-substituted derivatives generally exhibit higher solubility due to reduced steric hindrance compared to ortho isomers .

- Synthetic Accessibility : Meta and para isomers require distinct halogenated benzaldehyde precursors (e.g., 3- or 4-fluorobenzaldehyde), affecting synthetic yields .

Piperazine vs. Piperidine Analogues

Replacing the piperazine ring with piperidine alters receptor binding and solubility:

| Compound | Core Structure | hA2AAR Binding (Ki) | AChE Inhibition (IC₅₀) |

|---|---|---|---|

| Piperazine-substituted thiazolopyrimidine (e.g., 3) | Piperazine | 58 nM | Not applicable |

| Piperidine-substituted thiazolopyrimidine (e.g., 1) | Piperidine | 594 nM | Not applicable |

| This compound | Piperazine | Not reported | ~0.90 μM** |

Notes:

- Piperazine derivatives exhibit 10-fold higher hA2AAR binding affinity than piperidine analogues due to enhanced hydrogen-bonding capacity .

- In acetylcholinesterase (AChE) inhibition, piperazine derivatives (e.g., 6g, IC₅₀ = 0.90 μM) outperform ethylenediamine or propanediamine analogues by ~6–10-fold .

Influence of Spacer Groups on Solubility

The presence and length of spacers between the piperazine and aromatic core critically affect solubility:

| Compound | Spacer Type | Solubility (μM) | pKa (Piperazine N) |

|---|---|---|---|

| This compound | None (direct) | ~20–60 | 3.8–5.0* |

| Piperazine-quinolone (e.g., 8ac) | Ethylene | >80 | 6–7 |

| Piperazine-quinolone (e.g., 8j) | Methylene | >80 | ~5.0 |

Notes:

- Ethylene spacers increase solubility by reducing π-π stacking interactions and improving hydration .

- Direct attachment of piperazine (as in this compound) lowers pKa, reducing basicity and solubility .

Metabolic Stability: Boc Protection vs. Unprotected Piperazines

The Boc group mitigates metabolic degradation of the piperazine ring:

Notes:

- Piperazine rings are metabolic hotspots; Boc protection reduces clearance by ~50% in similar compounds .

Comparison with Non-Piperazine Analogues

Replacing piperazine with morpholine or heterocycles diminishes receptor affinity:

| Compound | Structure | 5-HT1A Receptor Affinity (Ki) |

|---|---|---|

| Piperazine-coumarin (e.g., 3d) | Piperazine | Subnanomolar (~0.1 nM) |

| Morpholine-coumarin | Morpholine | >100 nM |

| This compound | Piperazine | Not reported |

Notes:

- Piperazine’s dual nitrogen atoms enable stronger interactions with serotonin receptors compared to morpholine .

生物活性

1-Boc-4-(3-Formylphenyl)piperazine (CAS Number: 53402759) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₆H₂₂N₂O₃

- Molecular Weight : 290.36 g/mol

- Melting Point : 117–119 °C

Synthesis

The synthesis of this compound typically involves the protection of the piperazine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of the formylphenyl moiety. The general synthetic route can be outlined as follows:

- Protection of Piperazine :

- The piperazine is treated with Boc anhydride to form the protected derivative.

- Formation of the Formyl Group :

- The introduction of the formyl group can be achieved through various methods, including electrophilic aromatic substitution or formylation reactions using reagents like Vilsmeier-Haack reagent.

Biological Activity

This compound has exhibited various biological activities, which can be summarized as follows:

Anticancer Activity

Research indicates that derivatives of piperazine compounds, including this compound, demonstrate anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. For instance, studies show that modifications on the piperazine ring can enhance cytotoxicity against breast and prostate cancer cells.

Antiviral Properties

Some studies suggest that piperazine derivatives can act as antiviral agents. They may inhibit viral replication by targeting viral proteins or interfering with host cell pathways essential for viral life cycles. Specific research on related compounds indicates potential efficacy against hepatitis B virus (HBV) by modulating capsid assembly.

Neuropharmacological Effects

Piperazine compounds are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies suggest that this compound may influence neurochemical pathways, potentially offering therapeutic avenues for mood disorders and anxiety.

Case Studies

Several case studies highlight the biological activity of piperazine derivatives:

-

Study on Anticancer Effects :

- A study evaluated a series of piperazine derivatives, including this compound, against various cancer cell lines (e.g., MCF-7 and PC-3). Results indicated significant cytotoxic effects with IC50 values in the micromolar range.

-

Antiviral Activity Assessment :

- In vitro assays demonstrated that certain modifications to the piperazine structure enhance antiviral activity against HBV, suggesting that this compound could serve as a lead compound for further development.

-

Neuropharmacological Study :

- Research investigating the effects on serotonin receptors showed that some piperazine derivatives exhibit agonistic activity, indicating potential antidepressant-like effects in animal models.

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other similar compounds:

| Compound Name | Anticancer Activity | Antiviral Activity | Neuropharmacological Effects |

|---|---|---|---|

| This compound | Moderate | Potential | Positive |

| 1-Boc-4-(2-Formylphenyl)piperazine | High | Moderate | Negative |

| 1-Boc-4-(4-Formylphenyl)piperazine | Low | High | Positive |

Q & A

Q. What are effective synthetic strategies for 1-Boc-4-(3-Formylphenyl)piperazine, and how can reaction conditions be optimized?

Basic

A common approach involves coupling 3-formylphenyl groups to a Boc-protected piperazine core via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. Key steps include:

- Boc protection : Use di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with a base like DMAP .

- Formylation : Introduce the formyl group via Vilsmeier-Haack reaction or directed ortho-metalation .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Methodological tip : Monitor reaction progress via TLC and confirm product identity using H NMR (e.g., Boc group protons at δ 1.4 ppm) .

Q. How can Boc deprotection conditions be optimized to prevent side reactions?

Advanced

Boc deprotection typically uses trifluoroacetic acid (TFA) in dichloromethane. To minimize side reactions (e.g., formyl group oxidation):

- Temperature control : Conduct reactions at 0–4°C.

- Additive screening : Include scavengers like triisopropylsilane (TIPS) to trap carbocation intermediates.

- Alternative acids : HCl in dioxane (4 M) for milder conditions. Validate purity via LC-MS and compare with synthetic intermediates from validated routes .

Q. What analytical techniques are critical for characterizing this compound?

Basic

- NMR spectroscopy : H/C NMR to confirm regiochemistry (e.g., formyl proton at δ ~10 ppm).

- Elemental analysis : Validate C, H, N composition (deviation <0.3% acceptable) .

- Mass spectrometry : HRMS (ESI+) for molecular ion [M+H].

Advanced : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

Q. How can conflicting spectral data (e.g., unexpected NOEs in NMR) be resolved?

Advanced

- Dynamic effects : Assess rotational barriers of the piperazine ring using variable-temperature NMR.

- X-ray crystallography : Resolve ambiguities in regiochemistry or Boc-group orientation.

- Computational modeling : Compare DFT-calculated H chemical shifts with experimental data (RMSD <0.2 ppm) .

Q. What pharmacological targets are associated with piperazine derivatives like this compound?

Basic

Piperazine scaffolds are prevalent in CNS agents (e.g., antidepressants, antipsychotics) due to their favorable pharmacokinetic profiles. Targets include:

- Dopamine receptors : D2/D3 subtypes for neuropsychiatric disorders.

- Serotonin transporters (SERT) : Modulate reuptake inhibition .

Methodological note : Radioligand binding assays (e.g., H-spiperone for D2) can screen affinity .

Q. How can structural analogs of this compound be designed to enhance receptor selectivity?

Advanced

- Bioisosteric replacement : Replace the formyl group with electron-deficient heterocycles (e.g., pyridine) to modulate H-bonding.

- Linker optimization : Adjust piperazine substituents (e.g., fluorophenyl groups) to improve BBB penetration. Validate via molecular docking (Autodock Vina) and MD simulations .

Q. How does the formyl group influence physicochemical properties like solubility and pKa?

Advanced

- Solubility : The formyl group reduces logP (predicted ~2.1 via MarvinSketch), enhancing aqueous solubility.

- pKa modulation : Piperazine’s basicity (predicted pKa ~7.5 for secondary amine) is lowered by electron-withdrawing formyl groups. Use Sirius T3 for experimental pKa determination .

Q. How can discrepancies in reported biological activity data be reconciled (e.g., IC50 variability)?

Advanced

- Assay standardization : Compare cell lines (e.g., HEK293 vs. CHO for receptor assays) and incubation times.

- Metabolic stability : Assess cytochrome P450 interactions (e.g., CYP2D6 inhibition via fluorometric assays) .

- Data normalization : Use reference compounds (e.g., clozapine for D2 assays) as internal controls .

Q. What safety protocols are recommended for handling this compound?

Basic

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : −20°C under nitrogen to prevent Boc-group hydrolysis.

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. How can PROTACs incorporating this compound be designed to optimize lysosomal degradation?

Advanced

- Linker protonation : Piperazine’s pKa (~7.5) enhances solubility in endosomes (pH ~5.5), promoting E3 ligase recruitment.

- Bifunctional design : Conjugate this compound to a target-binding moiety (e.g., kinase inhibitor) via PEG or alkyl linkers. Validate degradation efficiency via Western blot (e.g., ubiquitin-proteasome markers) .

特性

IUPAC Name |

tert-butyl 4-(3-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)18-9-7-17(8-10-18)14-6-4-5-13(11-14)12-19/h4-6,11-12H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAZWDNBEXXXPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。